1-(氮杂环丁-3-基)-3-氟氮杂环丁

描述

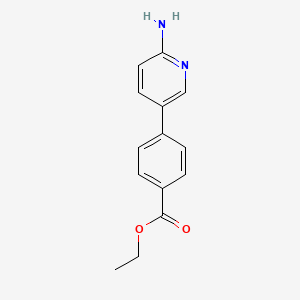

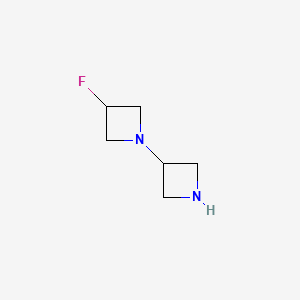

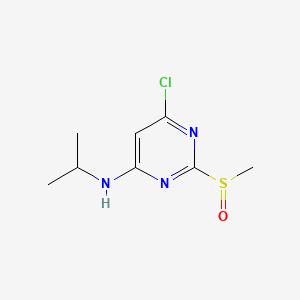

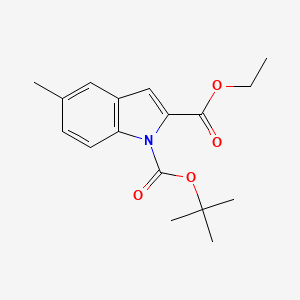

Azetidines are four-membered rings containing a nitrogen atom. They are part of a larger class of compounds known as azacycloalkanes. The presence of fluorine atom might influence the reactivity and properties of the compound due to its high electronegativity .

Molecular Structure Analysis

The azetidine ring is a four-membered cyclic structure with one nitrogen atom. The presence of a fluorine atom on the azetidine ring could potentially influence the ring’s conformation and reactivity .Chemical Reactions Analysis

Again, while specific reactions involving “1-(Azetidin-3-yl)-3-fluoroazetidine” are not available, azetidines are known to participate in a variety of chemical reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azetidin-3-yl)-3-fluoroazetidine” would be influenced by the presence of the azetidine ring and the fluorine atom. Fluorine is highly electronegative, which could influence the compound’s polarity, solubility, and reactivity .科学研究应用

合成和抗菌活性

1-(氮杂环丁-3-基)-3-氟氮杂环丁和相关的氮杂环丁衍生物因其抗菌特性而受到探索,特别是作为喹诺酮类抗生素结构的一部分。这些化合物对革兰氏阳性菌和革兰氏阴性菌均显示出疗效。已研究将氮杂环丁环引入喹诺酮类抗生素中以增强其抗菌活性,一些衍生物对耐甲氧西林金黄色葡萄球菌 (MRSA) 的活性高于临床使用的氟喹诺酮类药物,如左氧氟沙星、环丙沙星和加替沙星。1-氮杂双环[1.1.0]丁烷与硫醇和芳香胺的开环反应已被用来生成 3-亚磺基氮杂环丁和 3-氨基氮杂环丁衍生物,然后将这些衍生物引入喹诺酮核心中以提供具有抗菌特性的新型氟喹诺酮 (Ikee 等人,2007)。

在抗病毒研究中的潜力

氮杂环丁衍生物,包括类似于 1-(氮杂环丁-3-基)-3-氟氮杂环丁的衍生物,已被合成并评估其潜在抗病毒活性。尽管一些新合成的氮杂环丁连接的核苷类似物在细胞培养试验中未显示出显着活性,但对这些化合物的探索仍在为寻找有效的抗病毒剂做出贡献。[(2′S, 3′S)-双(羟甲基)氮杂环丁-1-基]嘧啶核苷的合成代表了开发具有潜在抗病毒特性的新型核苷类似物类别的努力 (Hosono 等人,1994)。

选择性雌激素受体降解剂的开发

在癌症研究领域,特别是对于 ER+ 乳腺癌的治疗,氮杂环丁衍生物已被纳入选择性雌激素受体降解剂 (SERD) 和拮抗剂中。这些化合物,包括那些具有氮杂环丁环的化合物,已通过基于结构的设计和系统研究进行了优化,从而确定了具有有利于口服给药的药理学特征的有效 SERD。此类开发突出了氮杂环丁衍生物在药物化学中的多功能性及其在开发新治疗剂中的潜力 (Scott 等人,2020)。

安全和危害

属性

IUPAC Name |

1-(azetidin-3-yl)-3-fluoroazetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11FN2/c7-5-3-9(4-5)6-1-8-2-6/h5-6,8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHCCEMRDKHTIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)N2CC(C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312070 | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-3-fluoroazetidine | |

CAS RN |

1257293-80-3 | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257293-80-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Fluoro-1,3′-biazetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1S,2S)-2-(1-piperidinyl)cyclohexyl]aMino]-3-Cyclobutene-1,2-dione](/img/structure/B594640.png)

![1-Phenylamino-1h-[1,2,3]triazole-4-carboxylic acid](/img/structure/B594653.png)